molecular formula C18H12N2O2 B4763910 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile

Cat. No. B4763910
M. Wt: 288.3 g/mol
InChI Key: QREHJHRUOKCJKS-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, also known as BINA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile selectively inhibits GSK-3β, a serine/threonine protein kinase that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. GSK-3β is also involved in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including enhancing long-term potentiation, inducing apoptosis, inhibiting NF-κB activation, and regulating glycogen metabolism. 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective and anticancer effects.

Advantages and Limitations for Lab Experiments

2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile also has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects on other kinases.

Future Directions

There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, including developing more potent and selective GSK-3β inhibitors, investigating the role of GSK-3β in other diseases and cellular processes, and exploring the therapeutic potential of 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile in animal models and clinical trials. Other future directions include studying the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, identifying its molecular targets and signaling pathways, and optimizing its chemical properties for drug development.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to enhance long-term potentiation, a cellular mechanism that underlies learning and memory, by selectively inhibiting glycogen synthase kinase-3β (GSK-3β). In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that promotes cell survival and proliferation. In drug discovery, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been used as a lead compound to develop new GSK-3β inhibitors for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-9-13(12-5-6-17-18(8-12)22-11-21-17)7-14-10-20-16-4-2-1-3-15(14)16/h1-8,10,20H,11H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREHJHRUOKCJKS-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CNC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CNC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile

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